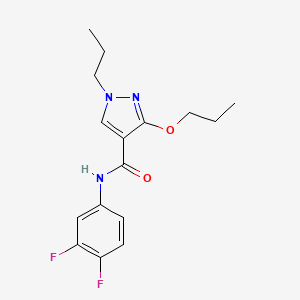

N-(3,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N3O2/c1-3-7-21-10-12(16(20-21)23-8-4-2)15(22)19-11-5-6-13(17)14(18)9-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXYLYUAVBSDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3,4-difluoroaniline with 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole/Pyrazoline Derivatives

Compound 1 (Molecules, 2013): 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde features a 4-fluorophenyl group and a dihydropyrazoline core. Unlike the target compound, it lacks a carboxamide linker and has a shorter alkyl chain (formaldehyde substituent). The mono-fluoro substitution on the phenyl ring may result in lower lipophilicity (clogP ~2.5) compared to the target’s 3,4-difluorophenyl group (clogP ~3.2) .

Compound 3 (Molecules, 2013): 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone includes a 4-chlorophenyl group, which increases electronegativity and steric bulk compared to the target’s 3,4-difluorophenyl. Chlorine’s larger atomic radius may hinder binding in tight enzymatic pockets, whereas fluorine’s smaller size in the target compound allows better fit.

Pyrazolo-Pyrimidine Analogs (Patent Example 53, )

The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide shares a pyrazole core fused with a pyrimidine ring. Key differences include:

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound 1 | Patent Example 53 |

|---|---|---|---|

| Core structure | Pyrazole | Dihydropyrazoline | Pyrazolo-pyrimidine |

| Aromatic substituent | 3,4-Difluorophenyl | 4-Fluorophenyl | 3-Fluorophenyl/chromenone |

| Key functional group | Carboxamide | Carbaldehyde | Benzamide |

| Molecular weight (Da) | ~350–400 (estimated) | ~270 (estimated) | 589.1 |

| Melting point (°C) | Not reported | Not reported | 175–178 |

| Predicted clogP | ~3.2 | ~2.5 | ~4.0 |

Key Observations :

- The target compound’s higher clogP vs. Compound 1 suggests improved lipid solubility, which may enhance tissue distribution.

- The patent compound’s higher MW and benzamide group likely reduce oral bioavailability compared to the target’s simpler structure.

Research Implications and Gaps

While the evidence highlights structural trends among pyrazole derivatives, direct pharmacological data for N-(3,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is absent. Further studies should:

Compare binding affinities for common targets (e.g., kinases, GPCRs) with analogs like Compound 1 and the patent example.

Evaluate metabolic stability in vitro, focusing on the difluorophenyl group’s resistance to oxidative degradation.

Optimize substituent chains (e.g., propoxy vs. ethoxy) to balance lipophilicity and solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors and subsequent functionalization. Key steps include:

- Nucleophilic substitution to introduce the 3-propoxy group.

- Amide coupling between the pyrazole core and the 3,4-difluorophenylamine moiety.

- Optimization of reaction conditions (e.g., using DMF as a solvent, potassium carbonate as a base, and controlled temperatures of 60–80°C to improve yield ).

- Critical parameters : Solvent polarity, reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural integrity of the compound be confirmed using spectroscopic techniques?

- Analytical workflow :

- NMR spectroscopy : Confirm the presence of the difluorophenyl group (¹⁹F NMR: δ -138 to -140 ppm for meta/para F atoms) and propyl/propoxy chains (¹H NMR: δ 1.0–1.5 ppm for methylene protons) .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 353.15 [M+H]⁺ (calculated for C₁₇H₁₉F₂N₃O₂) .

- IR spectroscopy : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functional groups .

Advanced Research Questions

Q. What are the key considerations in designing in vitro assays to evaluate the compound’s bioactivity?

- Experimental design :

- Target selection : Prioritize enzymes or receptors associated with pyrazole derivatives (e.g., kinase inhibition or cannabinoid receptor modulation, inferred from structural analogs ).

- Assay conditions : Use physiologically relevant pH (7.4), temperature (37°C), and DMSO concentrations (<0.1% to avoid cytotoxicity).

- Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle controls to validate assay robustness .

- Data interpretation : Dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (e.g., ANOVA for triplicate replicates) .

Q. How do substituent variations in analogous pyrazole derivatives influence pharmacological properties?

- Comparative analysis :

- Ethyl vs. propyl chains : Longer alkyl chains (e.g., propyl) may enhance lipophilicity, improving membrane permeability but potentially reducing solubility .

- Ethoxy vs. methoxy groups : Ethoxy substituents (as in the target compound) could increase metabolic stability compared to methoxy groups due to steric hindrance .

- Table: Substituent Effects on Bioactivity

| Substituent Modification | LogP Change | Bioactivity Trend (vs. Parent Compound) |

|---|---|---|

| Ethyl → Propyl (N-alkyl) | +0.5 | Increased cellular uptake |

| Methoxy → Ethoxy (O-alkyl) | +0.3 | Enhanced metabolic stability |

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar pyrazole carboxamides?

- Root-cause analysis :

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., fluorescence vs. luminescence) may explain conflicting results .

- Structural nuances : Minor changes (e.g., fluorine substitution position on the phenyl ring) drastically alter target affinity. For example, 3,4-difluorophenyl analogs show higher receptor binding than 2,4-difluoro derivatives .

- Mitigation strategy : Replicate studies using standardized protocols (e.g., NIH/NCBI guidelines for kinase assays) and validate with orthogonal methods (e.g., SPR for binding affinity) .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability profiles for pyrazole carboxamides under physiological conditions?

- Hypotheses :

- pH-dependent degradation : The compound may hydrolyze rapidly in acidic environments (e.g., gastric fluid) but remain stable in neutral buffers .

- Light sensitivity : Photoisomerization of the difluorophenyl group could lead to variability in reported stability unless studies use light-protected conditions .

- Resolution : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.